molecular formula C9H14O B3336393 2,5-Divinyltetrahydropyran CAS No. 25724-33-8

2,5-Divinyltetrahydropyran

Cat. No.: B3336393
CAS No.: 25724-33-8
M. Wt: 138.21 g/mol
InChI Key: JRUPYIDCDOLUPI-UHFFFAOYSA-N
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Description

2,5-Divinyltetrahydropyran is a chemical compound with the linear formula C9H14O . It has a molecular weight of 138.211 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H14O . The CAS Number for this compound is 25724-33-8 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are represented by its linear formula C9H14O . It has a molecular weight of 138.211 .

Scientific Research Applications

Isomerization and Rearrangement Studies

2,5-Divinyltetrahydropyran (DVT) has been investigated for its capacity to undergo isomerization. D'Silva et al. (1974) explored the isomerization of DVT using a ruthenium trichloride-triphenylphosphine catalyst. This process results in various rearranged products under different reaction conditions, including 4-ethyltoluene and 3-hydroxymethyl-1-octen-6-one. Such rearrangements demonstrate the chemical versatility and potential applications of DVT in organic syntheses (D'silva, Walker, & Manyik, 1974).

Enantioselective Telomerization

The compound has been used in enantioselective telomerization processes. Keim et al. (1989) described the enantioselective telomerization of butadiene with formaldehyde, catalyzed by Pd(OAc)2 and bidentate phosphine ligands, to yield DVT. This application highlights the potential of DVT in producing optically active compounds, which are crucial in pharmaceutical and fine chemical industries (Keim, Meltzow, Koehnes, & Roethel, 1989).

Organic Syntheses with Noble Metal Compounds

DVT is also notable in reactions involving noble metal compounds. Ohno, Mitsuyasu, and Tsuji (1972) reported the palladium-catalyzed reaction of butadiene with carbonyl compounds, yielding various substituted DVTs. This study is significant for understanding the interaction of DVT with metal catalysts, which is essential for designing new synthetic routes in organic chemistry (Ohno, Mitsuyasu, & Tsuji, 1972).

Synthesis of Aryldihydropyrans

Brimble, Pavia, and Stevenson (2002) developed a high-yielding synthesis method for 2-aryl-2,5-dihydro-2H-pyrans, using DVT derivatives. This method is crucial for the synthesis of C-aryl glycosides, demonstrating DVT's role in the development of complex organic molecules (Brimble, Pavia, & Stevenson, 2002).

Applications in Polymer Chemistry

DVT derivatives have found applications in polymer chemistry as well. Chen et al. (2018) utilized a divinyl δ-lactone derived from DVT for the synthesis of networks through thiol-ene click reactions. This study emphasizes the potential of DVT derivatives in developing new materials with tailored thermal, mechanical, and optical properties (Chen, Ling, Ni, & Shen, 2018).

Safety and Hazards

Sigma-Aldrich provides 2,5-Divinyltetrahydropyran to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2,5-bis(ethenyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-8-5-6-9(4-2)10-7-8/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUPYIDCDOLUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(OC1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948606
Record name 2,5-Diethenyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25724-33-8
Record name 2,5-Diethenyltetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25724-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyran, 2,5-divinyl tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diethenyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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